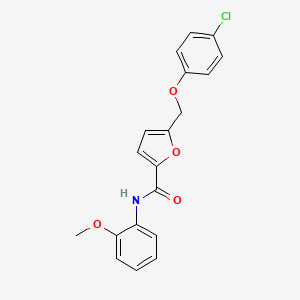![molecular formula C21H20ClN3O4 B2994143 2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate CAS No. 957029-93-5](/img/structure/B2994143.png)
2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate is a useful research compound. Its molecular formula is C21H20ClN3O4 and its molecular weight is 413.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Pyrazolopyridine and Pyrrolopyridine Derivatives
Research into pyrazolopyridine and pyrrolopyridine derivatives, compounds structurally related to the query, indicates their importance in synthesizing novel heterocyclic compounds. These compounds have been studied for their potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. For instance, the synthesis of pyrazolopyridines has been achieved through reactions involving similar heterocyclic scaffolds, demonstrating the versatility of these frameworks in creating complex molecules with potential bioactivity or unique material properties (Quiroga et al., 2013).
Photoluminescent Materials
Derivatives of pyrrolo[3,4-c]pyrrole, a core structural motif similar to the compound , have been synthesized and evaluated for their photoluminescent properties. These materials find applications in optoelectronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells, indicating the potential of such compounds in developing new electronic and photonic devices (Beyerlein & Tieke, 2000).
Conducting Polymers
The synthesis of conducting polymers based on pyrrole units, akin to the query compound, showcases the application of these heterocyclic compounds in creating materials with high electrical conductivity. These polymers are used in various technological applications, including sensors, batteries, and flexible electronics, highlighting the broad applicability of research into compounds with pyrrole and pyridine units (Sotzing et al., 1996).
properties
IUPAC Name |
[2-[(3aR)-1-acetyl-3a-methyl-5-oxo-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-12(26)25-15(9-21(2)10-18(27)24-20(21)25)14-5-3-4-6-16(14)29-19(28)13-7-8-17(22)23-11-13/h3-8,11,15,20H,9-10H2,1-2H3,(H,24,27)/t15?,20?,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVUSBZVPZYMF-KUTOWUBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2(C1NC(=O)C2)C)C3=CC=CC=C3OC(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C(C[C@]2(C1NC(=O)C2)C)C3=CC=CC=C3OC(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[([3-(acetylamino)benzyl]{[4-(tert-butyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide](/img/structure/B2994062.png)




![5-[(E)-2-(dimethylamino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2994069.png)
![(3,4-Dimethylphenyl)(3-(4-methoxyphenyl)-2-thioxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)methanone](/img/structure/B2994072.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2994075.png)
![N-(3-((1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)phenyl)propionamide](/img/structure/B2994078.png)
![(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile](/img/structure/B2994081.png)

![2-cyclopentyl-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2994083.png)